molecular formula C12H23N3O2 B7931366 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7931366
M. Wt: 241.33 g/mol
InChI Key: HSOAAQIFDRMDCT-FTNKSUMCSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with an (S)-2-aminopropionyl (L-alanyl) group and an isopropyl-acetamide moiety. Its molecular formula is C₁₃H₂₄N₃O₂, with an average molecular mass of 254.35 g/mol and a monoisotopic mass of 254.1869 g/mol . The compound is recognized by multiple nomenclature variants, including systematic IUPAC names and supplier-specific identifiers (e.g., Ref: 10-F084817) . Its stereochemical configuration at the pyrrolidine and alanyl groups is critical for its physicochemical and biological interactions.

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)15(10(4)16)11-5-6-14(7-11)12(17)9(3)13/h8-9,11H,5-7,13H2,1-4H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOAAQIFDRMDCT-FTNKSUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the amino acid derivative. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative is introduced through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Isopropyl Group: The isopropyl group is typically introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in ring size, substituent groups, or stereochemistry. Below is a detailed comparison based on available data:

Piperidine vs. Pyrrolidine Analogs

  • N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401664-93-4) Key Difference: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Availability: Discontinued by CymitQuimica across all quantities (50 mg–1 g) .

Substituent Modifications

  • N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1354007-95-6) Key Difference: Substitutes the (S)-2-aminopropionyl group with a 2-hydroxy-ethyl chain. Impact: Eliminates the amino acid-derived moiety, reducing hydrogen-bonding capacity and altering solubility (logP increases due to loss of polar groups). Molecular Weight: 214.3 g/mol (vs. 254.35 g/mol for the parent compound) .

Stereochemical Variants

  • N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide Key Difference: Methyl group insertion at the pyrrolidine-3-yl position. Impact: Enhanced steric hindrance may reduce metabolic degradation but could limit membrane permeability. Availability: Discontinued (500 mg) .

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Availability
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine (S)-2-aminopropionyl, isopropyl-acetamide 254.35 Discontinued
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine Same substituents 268.38 (estimated) Discontinued
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine 2-hydroxy-ethyl 214.3 Discontinued

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name: N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide. Its molecular formula is C12H23N3O2C_{12}H_{23}N_3O_2 with a molecular weight of approximately 239.33 g/mol. The structure features a pyrrolidine ring, an acetamide group, and an amino acid moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : Pyrrolidine derivatives and amino acid derivatives are used as precursors.
  • Reactions : The synthesis includes acylation with isopropyl acetamide under controlled conditions to yield the final product.
  • Optimization : Industrial methods may employ continuous flow reactors to enhance efficiency and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, influencing processes such as neurotransmission and metabolic regulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of N-substituted amino derivatives in combating extended-spectrum beta-lactamase-producing strains . This suggests potential applications in treating resistant bacterial infections.

Neuropharmacological Effects

The compound's structure suggests it could interact with neurotransmitter systems, particularly those involving acetylcholine. Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for enhancing cognitive function and treating neurodegenerative diseases like Alzheimer's . In vitro assays have demonstrated varying degrees of inhibitory activity on acetylcholinesterase, indicating potential therapeutic applications.

Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of N-substituted amino compounds. The results showed that certain derivatives exhibited significant antibacterial effects, particularly against resistant strains, suggesting that modifications in the chemical structure can enhance bioactivity .

Study 2: Acetylcholinesterase Inhibition

In a study investigating the inhibitory effects on acetylcholinesterase, several compounds were synthesized and tested. The most potent inhibitors demonstrated IC50 values in the micromolar range, indicating their potential for developing new treatments for cognitive decline associated with Alzheimer's disease .

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